molecular formula C12H12BrNO2 B1414005 Ethyl 3-bromo-2-cyano-5-methylphenylacetate CAS No. 1807044-41-2

Ethyl 3-bromo-2-cyano-5-methylphenylacetate

Cat. No. B1414005
CAS RN: 1807044-41-2
M. Wt: 282.13 g/mol
InChI Key: DTMJDSAULAASHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-2-cyano-5-methylphenylacetate (EBCMPA) is a synthetic compound that has been widely used in scientific research and in the laboratory. It is a brominated cyanomethylphenylacetate ester, which is a type of organic compound that is composed of a phenyl group with a carboxylic acid ester group attached to it. EBCMPA has a number of unique properties that make it useful for a variety of applications.

Mechanism of Action

Ethyl 3-bromo-2-cyano-5-methylphenylacetate has been found to act as a catalyst in a number of different reactions. It is believed to act as a Lewis acid, which means that it can interact with electron-deficient molecules to form new bonds. This is thought to be the basis for its ability to catalyze a variety of reactions.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-5-methylphenylacetate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, it has been found to have anti-cancer effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The use of Ethyl 3-bromo-2-cyano-5-methylphenylacetate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in large doses and should be handled with care.

Future Directions

Given its unique properties, there are a number of potential applications for Ethyl 3-bromo-2-cyano-5-methylphenylacetate in the future. It could be used to develop new drugs and agrochemicals, as well as to study the role of brominated compounds in the regulation of signal transduction pathways in cells. In addition, it could be used to study the role of brominated compounds in the regulation of inflammation and pain. Finally, it could be used to develop new catalysts for a variety of different chemical reactions.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-5-methylphenylacetate has been used in a wide range of scientific research applications, including studies of its biochemical and physiological effects and its ability to act as a catalyst in a variety of reactions. It has been used in the synthesis of a number of different compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the study of the role of brominated compounds in the regulation of signal transduction pathways in cells.

properties

IUPAC Name

ethyl 2-(3-bromo-2-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-4-8(2)5-11(13)10(9)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMJDSAULAASHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-5-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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